molecular formula C10H20O4 B14281768 4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane CAS No. 155337-39-6

4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14281768
CAS No.: 155337-39-6
M. Wt: 204.26 g/mol
InChI Key: VRIIANMNFPPZBJ-UHFFFAOYSA-N
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Description

4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-methoxypropan-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, including cyclization, substitution, and addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 1,3-Dioxolane-4-methanol, 2,2-dimethyl-

Uniqueness

4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the presence of a methoxypropan-2-yl group. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

155337-39-6

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C10H20O4/c1-9(2,11-5)12-6-8-7-13-10(3,4)14-8/h8H,6-7H2,1-5H3

InChI Key

VRIIANMNFPPZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(C)(C)OC)C

Origin of Product

United States

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